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Compound of Interest

Compound Name: Regaloside H

Cat. No.: B10855174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Regaloside H is a phenylpropanoid glycerol glucoside first isolated from the bulbs of Lilium

auratum var. platyphyllum.[1] Like other members of the regaloside family, it is of interest to the

pharmaceutical and nutraceutical industries for its potential biological activities. Notably,

Regaloside H has been identified as a gluconeogenesis inhibitor, capable of reducing glucose

production in hepatocytes. This application note provides a detailed protocol and analysis for

the structural elucidation of Regaloside H using one-dimensional (1D) and two-dimensional

(2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure
The structure of Regaloside H was determined to be (2R)-1-O-β-D-glucopyranosyl-2-O-p-

coumaroylglycerol. This was established through comprehensive NMR analysis, including 1H

NMR, 13C NMR, and 2D correlation experiments such as COSY and HMBC.

Experimental Protocols
Sample Preparation

Isolation: Regaloside H is isolated from the methanolic extract of Lilium species bulbs using

a combination of column chromatography techniques, including silica gel and Sephadex LH-

20, followed by preparative HPLC.
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NMR Sample: A 5-10 mg sample of purified Regaloside H is dissolved in 0.5 mL of

deuterated methanol (CD3OD). Tetramethylsilane (TMS) is used as an internal standard for

chemical shift referencing.

NMR Data Acquisition
All NMR spectra are acquired on a 500 MHz NMR spectrometer.

1H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.

13C NMR: A proton-decoupled 13C NMR spectrum is acquired to determine the chemical

shifts of all carbon atoms.

COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment is used to identify

proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment

is performed to identify direct one-bond proton-carbon correlations.

HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is

used to identify long-range (two- and three-bond) proton-carbon correlations.

Data Presentation
The 1H and 13C NMR spectral data for Regaloside H are summarized in the table below.

Assignments were confirmed by 2D NMR experiments.
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Position δC (ppm)
δH (ppm, J in
Hz)

Key HMBC
Correlations

Key COSY
Correlations

Glycerol Moiety

1 70.9

3.95 (dd, 11.0,

4.5), 3.85 (dd,

11.0, 6.0)

C-2, C-1' H-2

2 75.1 5.20 (m) C-1, C-3, C-9" H-1, H-3

3 63.8 3.75 (m) C-2 H-2

p-Coumaroyl

Moiety

1" 126.9

2", 6" 131.2 7.45 (d, 8.5)
C-4", C-6"/C-2",

C-7"
H-3", H-5"

3", 5" 116.8 6.80 (d, 8.5) C-1", C-5"/C-3" H-2", H-6"

4" 161.2

7" 146.9 7.60 (d, 16.0)
C-1", C-2", C-6",

C-9"
H-8"

8" 114.9 6.35 (d, 16.0) C-1", C-9" H-7"

9" 168.5

Glucose Moiety

1' 104.5 4.40 (d, 7.5) C-1 H-2'

2' 75.2 3.25 (m) C-1', C-3' H-1', H-3'

3' 78.0 3.40 (m) C-2', C-4', C-5' H-2', H-4'

4' 71.6 3.30 (m) C-3', C-5' H-3', H-5'

5' 78.1 3.35 (m) C-1', C-4', C-6' H-4', H-6'

6' 62.7 3.88 (dd, 12.0,

2.0), 3.70 (dd,

C-4', C-5' H-5'
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12.0, 5.5)

Structural Elucidation Workflow
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Isolation & Purification

NMR Data Acquisition

Data Analysis & Structure Determination

Isolation from Lilium sp.

Column Chromatography & HPLC

Sample Preparation (CD3OD)

1H & 13C NMR COSY, HSQC, HMBC

1H NMR Analysis
(Chemical Shifts, Multiplicity, Integration)

13C NMR Analysis
(Chemical Shifts)

HSQC Analysis
(Direct C-H Correlations)

COSY Analysis
(H-H Spin Systems)

HMBC Analysis
(Long-Range C-H Correlations)

Structure Elucidation of Regaloside H
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Caption: Workflow for the structural elucidation of Regaloside H.
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Interpretation of NMR Data
The structural elucidation of Regaloside H is achieved through a systematic analysis of its 1D

and 2D NMR spectra.

1H NMR Analysis: The 1H NMR spectrum shows characteristic signals for a p-coumaroyl

group, a glucose moiety, and a glycerol backbone. The two doublets in the aromatic region at

δ 7.45 and δ 6.80 with a coupling constant of 8.5 Hz are indicative of a 1,4-disubstituted

benzene ring. The trans-olefinic protons are observed as two doublets at δ 7.60 and δ 6.35

with a large coupling constant of 16.0 Hz. The anomeric proton of the glucose unit appears

as a doublet at δ 4.40 with a coupling constant of 7.5 Hz, confirming its β-configuration.

13C NMR Analysis: The 13C NMR spectrum displays 18 carbon signals, consistent with the

molecular formula C18H24O10. The signals can be assigned to the p-coumaroyl, glucose,

and glycerol moieties based on their characteristic chemical shifts.

COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks within the

molecule. Key correlations are observed between the protons of the glycerol backbone,

within the glucose spin system, and between the olefinic protons of the p-coumaroyl group.

HSQC Analysis: The HSQC spectrum allows for the direct correlation of each proton to its

attached carbon atom, facilitating the unambiguous assignment of the protonated carbons in

the 13C NMR spectrum.

HMBC Analysis: The HMBC spectrum is crucial for establishing the connectivity between the

different structural units. The key HMBC correlations are:

A correlation between the anomeric proton of glucose (H-1' at δ 4.40) and the C-1 of the

glycerol moiety (δ 70.9) establishes the attachment of the glucose unit to the C-1 position

of the glycerol.

A correlation between the H-2 of the glycerol (δ 5.20) and the carbonyl carbon of the p-

coumaroyl group (C-9" at δ 168.5) confirms the ester linkage at the C-2 position of the

glycerol.

Key NMR Correlation Diagram
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Caption: Key HMBC and COSY correlations for Regaloside H.
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Conclusion
The combination of 1D and 2D NMR techniques provides a powerful and definitive method for

the structural elucidation of complex natural products like Regaloside H. The detailed analysis

of 1H, 13C, COSY, and HMBC spectra allows for the unambiguous assignment of all proton

and carbon signals and confirms the connectivity of the glycerol, p-coumaroyl, and glucose

moieties. This application note serves as a comprehensive guide for researchers involved in

the isolation and characterization of natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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